9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS RN: 332061-29-7) is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core. Its molecular formula is C₂₁H₁₆ClN₃O, with a molecular weight of 361.83 g/mol. Key structural attributes include:
- A chlorine atom at position 7.
- A 4-methylphenyl group at position 2.
- A pyridin-4-yl substituent at position 3.
Properties
IUPAC Name |
9-chloro-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-14-2-4-15(5-3-14)19-13-20-18-12-17(23)6-7-21(18)27-22(26(20)25-19)16-8-10-24-11-9-16/h2-12,20,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXXFHEJHUUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3O |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 9-chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydro-1H-benzoxazine |
| CAS Number | 477333-60-1 |
The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering their activity and triggering downstream effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It activates caspases and leads to increased levels of pro-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial and antifungal activities against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Study on Anticancer Activity
A recent study evaluated the efficacy of the compound against breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against a panel of bacterial strains. The findings indicated that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
Comparison with Similar Compounds
Structural and Property Comparison Table
| Compound | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 9-Cl, 2-(4-MePh), 5-(Py-4-yl) | C₂₁H₁₆ClN₃O | 361.83 | Balanced lipophilicity, planar structure |
| Compound A | 9-Cl, 2-(4-FPh), 5-(Py-4-yl) | C₂₁H₁₅ClFN₃O | 379.82 | Enhanced electronegativity |
| Compound B | 9-Cl, 2-(4-FPh), 5-(2,4-Cl₂Ph) | C₂₂H₁₄Cl₃FN₂O | 447.72 | High lipophilicity, halogen bonding |
| Compound C | Spirocyclohexane, 2-Ph | C₂₂H₂₀ClN₃O | 377.87 | Restricted conformation, low solubility |
| Compound E | 5-(4-Cl-BnO-Ph), 7-OMe, 2-Ph | C₂₉H₂₂ClN₃O₃ | 504.96 | High polarity, extended π-system |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and what are critical optimization parameters?
The synthesis involves a multi-step process:
- Step 1 : Formation of 2-hydroxysubstituted chalcones via Claisen-Schmidt condensation between salicylic aldehydes and acetophenones.
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates.
- Step 3 : Reaction with pyridine carbaldehydes to form the pyrazolo-benzoxazine core. Key optimization parameters include solvent polarity (e.g., ethanol for cyclization), temperature control (reflux conditions), and stoichiometric ratios of hydrazine derivatives to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and ring fusion.
- HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient.
- High-resolution mass spectrometry (HRMS) to validate molecular weight.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and selectivity compared to traditional thermal methods?
Microwave irradiation reduces reaction times (e.g., from 6–8 hours to 30–60 minutes) by enhancing reaction kinetics. For example, cyclization steps achieve higher yields (15–20% improvement) due to uniform heating and reduced side reactions. Solvent selection (e.g., DMF for microwave absorption) is critical for dielectric heating efficiency .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS.
- Solubility : Use co-solvents like DMSO ≤0.1% to avoid cytotoxicity artifacts. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
- Structural analogs : Synthesize derivatives with modifications to the pyridinyl (e.g., 3- vs. 4-substitution) or chloro groups.
- In vitro testing : Use dose-response curves (IC₅₀/EC₅₀) across ≥3 replicates.
- Control groups : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity. Prioritize compounds meeting Lipinski/VEBER rules for bioavailability .
Q. Which computational methods predict bioavailability and target binding?
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets).
- MD simulations : Analyze binding stability over 50–100 ns trajectories. Cross-check predictions with experimental permeability assays (e.g., Caco-2 monolayers) .
Q. How can researchers troubleshoot low yields in the final cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
